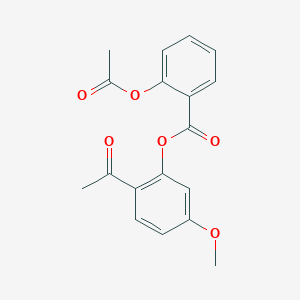
2-Acetyl-5-methoxyphenyl 2-(acetyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-5-methoxyphenyl 2-(acetyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of acetyl, methoxy, and acetyloxy functional groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-methoxyphenyl 2-(acetyloxy)benzoate typically involves esterification reactions. One common method involves the reaction of 2-acetyl-5-methoxyphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial production may involve the use of alternative catalysts and solvents to optimize the reaction conditions and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-5-methoxyphenyl 2-(acetyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetyl group can be reduced to form an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-methoxyphenyl 2-(acetyloxy)benzoate.
Reduction: Formation of 2-(1-hydroxyethyl)-5-methoxyphenyl 2-(acetyloxy)benzoate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-5-methoxyphenyl 2-(acetyloxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Wirkmechanismus
The mechanism of action of 2-Acetyl-5-methoxyphenyl 2-(acetyloxy)benzoate involves its interaction with specific molecular targets and pathways. The acetyl and methoxy groups play a crucial role in its biological activity by modulating the compound’s interaction with enzymes and receptors. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may inhibit certain enzymes involved in inflammatory processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyphenyl benzoate: Similar structure but lacks the acetyl and acetyloxy groups.
Benzoic acid, 2-(acetylamino)-, methyl ester: Contains an acetylamino group instead of the acetyloxy group.
5-Acetyl-2-methoxyphenylboronic acid: Contains a boronic acid group instead of the acetyloxy group .
Uniqueness
2-Acetyl-5-methoxyphenyl 2-(acetyloxy)benzoate is unique due to the presence of both acetyl and acetyloxy groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
175077-12-0 |
|---|---|
Molekularformel |
C18H16O6 |
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
(2-acetyl-5-methoxyphenyl) 2-acetyloxybenzoate |
InChI |
InChI=1S/C18H16O6/c1-11(19)14-9-8-13(22-3)10-17(14)24-18(21)15-6-4-5-7-16(15)23-12(2)20/h4-10H,1-3H3 |
InChI-Schlüssel |
XDYYSSZTQIUFMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OC(=O)C2=CC=CC=C2OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


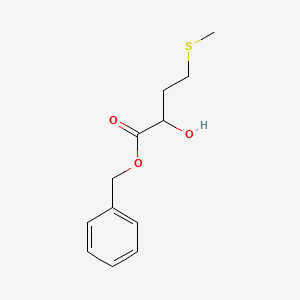
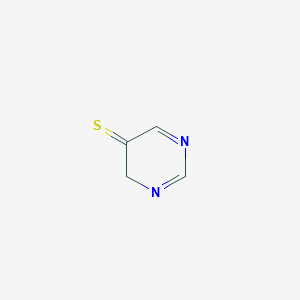
![1-{4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]phenyl}ethan-1-one](/img/structure/B12568675.png)
![(1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B12568687.png)
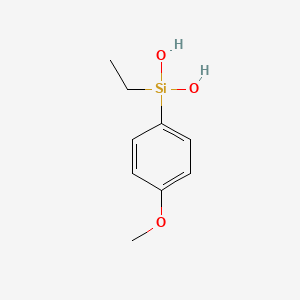

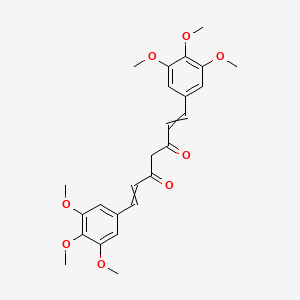
![Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]-](/img/structure/B12568707.png)

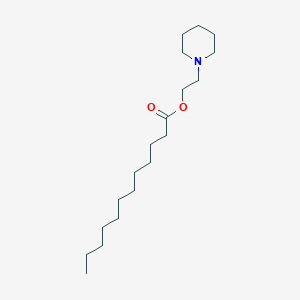
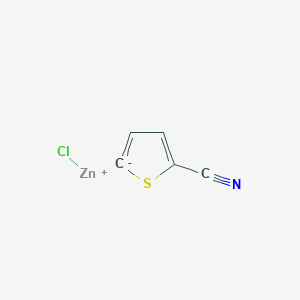
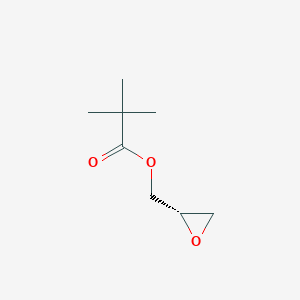
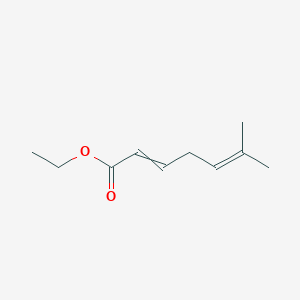
![1,1'-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol]](/img/structure/B12568757.png)
